molecular formula C14H9F2N3O3S B5712889 3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B5712889
M. Wt: 337.30 g/mol
InChI Key: HAUHBMYDXSYBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of fluorine and nitro groups on the phenyl rings, as well as a carbamothioyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Reduction: Formation of 3-fluoro-N-[(4-fluoro-3-aminophenyl)carbamothioyl]benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of fluorine and nitro groups can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-nitrophenyl isocyanate
  • 4-fluoro-3-nitroaniline
  • 4-fluoro-3-nitrophenyl azide

Uniqueness

3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both fluorine and nitro groups, along with the carbamothioyl linkage, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3O3S/c15-9-3-1-2-8(6-9)13(20)18-14(23)17-10-4-5-11(16)12(7-10)19(21)22/h1-7H,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUHBMYDXSYBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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